molecular formula C7H12O3 B122338 Ethyl 3-ethoxyacrylate CAS No. 1001-26-9

Ethyl 3-ethoxyacrylate

Cat. No.: B122338
CAS No.: 1001-26-9
M. Wt: 144.17 g/mol
InChI Key: ITQFPVUDTFABDH-AATRIKPKSA-N
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Description

It serves as a starting material for creating more complex molecules and is an important chemical intermediate in pharmaceuticals, pesticides, and polymer materials . Its resilient properties make it valuable in the chemical industry, particularly in the synthesis of drugs such as levofloxacin, ciprofloxacin hydrochloride, and cefprozil .

Synthetic Routes and Reaction Conditions:

    Method One: Using ethyl acrylate and ethanol as raw materials, ethyl 3-ethoxyacrylate and 3,3-diethoxypropionic acid ethyl ester are synthesized with palladium chloride as a catalyst.

    Method Two: Sodium 3-ethoxy-2-propanoate and bromoethane are used as starting materials. This compound is synthesized under solvent-free conditions using polyethylene glycol (PEG400) as a catalyst.

    Method Three: Vinyl ether is added dropwise to trichloroacetyl chloride, followed by the addition of an organic base and ethanol.

Industrial Production Methods: While the above methods are effective for laboratory-scale synthesis, industrial production often requires optimization for cost-effectiveness and scalability. The use of catalysts and solvent-free conditions are key considerations for industrial applications .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

Mechanism of Action

Target of Action

Ethyl 3-ethoxyacrylate is an important chemical intermediate widely used in pharmaceuticals, pesticides, and polymer materials . More research is needed to identify its primary targets and their roles.

Mode of Action

It is known to be used in the synthesis of drugs such as levofloxacin, ciprofloxacin hydrochloride, and cefprozil , suggesting that it may interact with biological targets in a way that contributes to the therapeutic effects of these drugs.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability.

Scientific Research Applications

Ethyl 3-ethoxyacrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-ethoxyacrylate can be compared with similar compounds such as:

This compound’s unique combination of ethyl and ethoxy groups makes it particularly versatile and valuable in various chemical processes .

Properties

IUPAC Name

ethyl (E)-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQFPVUDTFABDH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301798
Record name Ethyl (2E)-3-ethoxy-2-propenoate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5941-55-9, 1001-26-9
Record name Ethyl (2E)-3-ethoxy-2-propenoate
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Record name Ethyl 3 ethyoxy-2-propenoate
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Record name Ethyl 3-ethoxyacrylate
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Record name Ethyl (2E)-3-ethoxy-2-propenoate
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Record name 2-Propenoic acid, 3-ethoxy-, ethyl ester
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Record name 2-Propenoic acid, 3-ethoxy-, ethyl ester, (2E)
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Record name ETHYL 3 ETHYOXY-2-PROPENOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary chemical reactions Ethyl 3-ethoxyacrylate can undergo?

A: this compound serves as a three-carbon electrophile, readily participating in acylation and condensation reactions. [] For instance, it reacts with aryl iodides in the presence of a palladium catalyst to yield 3-aryl-3-ethoxyacrylates. [] This reactivity stems from the electron-withdrawing nature of the ester and ethoxy groups, activating the double bond for nucleophilic attack.

Q2: How is this compound employed in heterocyclic chemistry?

A: this compound plays a crucial role in constructing diverse heterocyclic systems. [] For example, it reacts with potassium 3-aminobenzo[b]thiophene-2-carboxylate to form ethyl 2-(6,12-Dihydro-bis[1]benzothieno[3,2-b:2',3'-e]pyridin-6-yl)acetate and 1,4-dihydro-[1]benzothieno[3,2-b]-4-pyridone. [] Similarly, it reacts with arylmethyl azides to produce 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters through a domino process. []

Q3: Can you explain the use of this compound in synthesizing β-ketoesters?

A: this compound undergoes Mizoroki—Heck coupling with aryl and pyridyl halides, forming substituted 3-ethoxyacrylates. [] Subsequent hydrolysis of these intermediates yields aryl- and heteroaryl-substituted β-ketoesters. [, ] This two-step method provides a mild and versatile route to access valuable β-ketoester building blocks.

Q4: What are the advantages of using this compound in pharmaceutical synthesis?

A: this compound contributes to the synthesis of pharmaceuticals like Levofloxacin. [] Its reaction with (2,3,4,5)fluorobenzoic chloride, followed by subsequent steps, affords Levofloxacin in a process considered environmentally friendly due to its simple operation and reduced pollution. []

Q5: Are there any known stability concerns regarding this compound?

A: this compound requires storage at low temperatures (0–4 °C) for optimal preservation. [] It is stabilized with hydroquinone monomethyl ether to prevent degradation. [] The compound exhibits slight lachrymatory and irritant properties, necessitating careful handling within a fume hood. []

Q6: What spectroscopic data are available for characterizing this compound?

A: this compound possesses a boiling point of 195–196 °C at standard pressure and 85.5–86.5 °C at 19 mmHg. [] Its density ranges from 0.993 to 0.998 g cm−3. [] The refractive index is reported between 1.444 and 1.448. []

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